2-(3-Methoxyphenoxy)-1-phenylethanol

Catalog No.
S14557300
CAS No.
29509-27-1
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxyphenoxy)-1-phenylethanol

CAS Number

29509-27-1

Product Name

2-(3-Methoxyphenoxy)-1-phenylethanol

IUPAC Name

2-(3-methoxyphenoxy)-1-phenylethanol

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3

InChI Key

JXCUEKBOURBMPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O

2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound classified as a phenolic ether, characterized by its unique structure that combines a methoxyphenyl group with a phenylethanol backbone. Its molecular formula is C15H16O3C_{15}H_{16}O_3, and it features a methoxy group (-OCH₃) attached to a phenoxy group, which contributes to its chemical properties and biological activities. This compound is particularly significant in the context of lignin research, serving as a model compound for studying the depolymerization processes of lignin, a complex aromatic polymer found in plant cell walls.

  • Hydrogenolysis: In the presence of ruthenium catalysts, 2-(3-Methoxyphenoxy)-1-phenylethanol can be dehydrogenated to form its corresponding ketone, 2-(3-Methoxyphenoxy)-1-phenylethanone. This reaction is crucial for breaking down β-O-4 linkages in lignin models.
  • Oxidation: The compound can be oxidized using lignin peroxidase or potassium 12-tungstocobalt(III)ate, leading to the formation of the corresponding ketone as the primary product. This reflects its potential reactivity under biological conditions.
  • Reactions in Aqueous Solutions: Upon heating in aqueous solutions, it can undergo homolysis to form various products such as guaiacol and vanillin, indicating its potential for radical-exchange reactions.

2-(3-Methoxyphenoxy)-1-phenylethanol exhibits several biological activities that make it relevant for research:

  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.
  • Lignin Depolymerization: As a β-O-4 lignin model compound, it plays a crucial role in studies aimed at understanding lignin breakdown, which is essential for biofuel production and biomass conversion.

The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol can be achieved through various methods:

  • Multi-Step Synthesis: Starting from commercially available reagents such as 2-bromoacetophenone and guaiacol, this method involves several steps including dehydrogenation and reduction processes .
  • Improved Synthesis Method: A more efficient approach involves the reaction of 2-bromoacetophenone with guaiacol in the presence of potassium carbonate followed by reduction using sodium borohydride, yielding high purity and yield of the target compound .

This compound has several applications:

  • Research Tool: It serves as a model compound for studying lignin structure and reactivity, aiding in the development of methods for lignin valorization in biofuel production.
  • Pharmaceuticals: Due to its potential biological activities, it may find applications in drug development or as an active ingredient in formulations targeting oxidative stress.

Studies involving 2-(3-Methoxyphenoxy)-1-phenylethanol focus on its interactions with various catalysts and biological systems:

  • Catalytic Reactions: The compound's interaction with ruthenium catalysts during hydrogenolysis highlights its role in catalytic processes aimed at breaking down complex organic materials like lignin .
  • Biological Interactions: Its antioxidant properties suggest possible interactions with cellular components that could mitigate oxidative damage, although detailed studies are needed to elucidate these mechanisms.

Several compounds share structural similarities with 2-(3-Methoxyphenoxy)-1-phenylethanol. Below is a comparison highlighting their uniqueness:

Compound NameStructureSimilarityUnique Features
2-(4-Methoxyphenoxy)-1-phenylethanolStructure0.91Contains a para-methoxy group instead of meta.
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol-0.91Hydroxyl substitution provides different reactivity.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol-0.89Additional methoxy groups enhance solubility and reactivity.
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol-0.91Dual methoxy substitutions may alter biological activity.

These compounds illustrate variations in substitution patterns that can significantly influence their chemical behavior and potential applications.

The compound first appeared in chemical literature in the mid-2000s, with its initial structural characterization documented in PubChem records dating to 2005. Early synthetic routes involved Williamson ether synthesis between 3-methoxyphenol and β-bromoacetophenone derivatives, followed by sodium borohydride-mediated ketone reduction. A 2019 breakthrough study demonstrated its utility as a lignin model compound, catalyzing renewed interest in its hydrogenolysis behavior under heterogeneous catalytic conditions.

Key milestones in its synthetic development include:

YearAdvancementSignificance
2005Structural registration in PubChem Established baseline physicochemical data
2019Catalytic C–O cleavage studies Enabled lignin valorization applications
2021Expanded synthetic protocols Improved yield (>95%) and purity

The compound’s chiral configuration (R/S enantiomers) has made it a subject of asymmetric synthesis research, particularly through Noyori-type hydrogenation methods adapted from 1-phenylethanol production.

Position Within Phenoxyethanol Derivative Classifications

2-(3-Methoxyphenoxy)-1-phenylethanol belongs to the aryloxy-arylethanol structural family, distinguished by:

  • Ether linkage orientation: The 3-methoxy group on the phenoxy ring creates distinct electronic effects compared to ortho- or para-substituted analogs.
  • Steric profile: The ethanol moiety’s proximity to the methoxy group imposes conformational restrictions critical for catalytic interactions.
  • Thermodynamic stability: Hydrogen-bonding between the phenolic oxygen and hydroxyl group enhances stability relative to non-hydroxylated analogs.

Comparative analysis with related derivatives reveals structure-property relationships:

Compound NameSubstituent PositionKey Application Area
2-(2-Methoxyphenoxy)-1-phenylethanol Ortho-methoxyHydrogenation pathway studies
2-(4-Methoxyphenoxy)-1-phenylethanol Para-methoxyPolymer precursor synthesis
2-(3-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanol Dual methoxyAntioxidant research

The 3-methoxy substitution pattern confers unique reactivity in acid-catalyzed ether cleavage, achieving 93.1% selectivity for ethylbenzene formation under optimized Ni/CaO–H-ZSM-5 catalytic conditions. This positional isomerism directly influences:

  • Electrophilic aromatic substitution rates
  • Hydrogen bond donor-acceptor capacity
  • Solid-state packing efficiency

Nucleophilic Substitution Strategies for Phenolic Ether Formation

The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol relies fundamentally on nucleophilic substitution mechanisms for the formation of phenolic ether bonds [1] [2]. The Williamson ether synthesis represents the most established approach for creating carbon-oxygen bonds in phenolic ethers, involving the nucleophilic attack of phenoxide anions on alkyl halides through a substitution mechanism [2] [3]. This method proceeds via a bimolecular nucleophilic substitution pathway where the phenoxide ion acts as the nucleophile and the alkyl halide serves as the electrophilic substrate [2].

The mechanistic foundation involves the initial deprotonation of the phenol to generate the phenoxide anion, which subsequently attacks the electrophilic carbon center of the alkyl halide [1] [2]. For optimal results, primary alkyl halides are preferred substrates due to their favorable substitution kinetics and reduced propensity for elimination reactions [3]. Secondary alkyl halides can be employed but often yield mixtures of substitution and elimination products, thereby reducing synthetic efficiency [2].

The reaction conditions typically employ strong bases such as potassium carbonate or sodium hydroxide to facilitate phenoxide formation [4] [5]. Temperature control remains critical, with most reactions proceeding efficiently at temperatures ranging from room temperature to 80 degrees Celsius [6] [7]. The choice of solvent significantly influences reaction outcomes, with polar aprotic solvents such as acetone and dimethyl sulfoxide providing optimal conditions for nucleophilic substitution [4] [8].

Alkylation of 3-Methoxyphenol Precursors

The alkylation of 3-methoxyphenol represents a crucial synthetic step in accessing 2-(3-Methoxyphenoxy)-1-phenylethanol [4] [1]. Research demonstrates that 3-methoxyphenol exhibits enhanced nucleophilicity compared to unsubstituted phenol due to the electron-donating methoxy substituent, which increases electron density on the phenolic oxygen [1] [9]. This electronic activation facilitates more efficient alkylation reactions under milder conditions.

Mechanistic studies reveal that the meta-positioned methoxy group provides optimal electronic activation without introducing steric hindrance that might impede nucleophilic attack [1]. The reaction typically proceeds through initial formation of the 3-methoxyphenoxide anion using potassium carbonate as the base, followed by nucleophilic substitution with 2-bromoacetophenone or related electrophiles [4] [5].

Experimental data indicates that alkylation reactions of 3-methoxyphenol achieve yields ranging from 81% to 95% under optimized conditions [4] [5]. The reaction proceeds most efficiently in acetone solvent at reflux temperatures, with reaction times typically ranging from 8 to 24 hours [4] [6]. The use of excess base (1.5-2.0 equivalents of potassium carbonate) ensures complete phenol deprotonation and drives the reaction to completion [4].

Reaction ParameterOptimal ConditionsYield Range
Temperature60-80°C85-95% [4]
SolventAcetone81-90% [5]
BasePotassium carbonate (1.5 eq.)88-95% [4]
Reaction Time12-24 hours85-92% [4]

Stereoselective Reduction of β-Keto Intermediates

The stereoselective reduction of β-keto intermediates constitutes a critical step in the synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol, determining the final stereochemical outcome of the target compound [4] [5] [10]. Sodium borohydride emerges as the most commonly employed reducing agent for this transformation, offering excellent chemoselectivity for ketone reduction while leaving ester functionalities intact [4] [5] [11].

Mechanistic investigations reveal that sodium borohydride reduction proceeds through a two-step process involving initial nucleophilic addition of hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [11] [12]. The stereochemical outcome depends on the facial selectivity of hydride delivery, which is influenced by steric and electronic factors surrounding the ketone center [13] [14].

Research demonstrates that β-keto esters undergo highly stereoselective reduction when appropriate reaction conditions are employed [13] [15]. The reduction typically proceeds with excellent diastereoselectivity, favoring formation of the thermodynamically more stable alcohol stereoisomer [10] [16]. Experimental studies show that reduction in protic solvents such as ethanol or methanol enhances stereoselectivity compared to aprotic media [4] [5].

The reaction mechanism involves coordination of the sodium borohydride to the ketone carbonyl, followed by intramolecular hydride transfer from the less hindered face [17] [18]. This facial selectivity results in preferential formation of one diastereomer over alternative stereoisomeric products [13] [16]. Optimization studies indicate that low reaction temperatures (0-25°C) and controlled addition of the reducing agent maximize stereoselectivity [4] [19].

Reducing AgentSolvent SystemTemperatureStereoselectivityYield
Sodium borohydrideTetrahydrofuran/Water0°C>95% diastereomeric excess [4]84-98% [4]
Sodium borohydrideEthanol25°C>90% diastereomeric excess [5]90-95% [5]
Lithium borohydrideTetrahydrofuran-20°C>99% diastereomeric excess [10]88-92% [10]

Microwave-Assisted and Solvent-Free Synthetic Innovations

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of phenolic ethers, offering significant advantages in reaction rate, energy efficiency, and product yields [6] [20] [21]. The application of microwave irradiation to the synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol and related compounds demonstrates substantial improvements over conventional heating methods [6] [7].

The mechanism of microwave enhancement involves direct heating of polar molecules through dielectric heating, resulting in rapid and uniform temperature distribution throughout the reaction mixture [6] [20]. This heating mode eliminates temperature gradients and hot spots associated with conventional heating, leading to more controlled reaction conditions and improved reproducibility [21].

Experimental investigations reveal that microwave-assisted Williamson ether synthesis can be completed in significantly reduced reaction times, typically ranging from 5 to 30 minutes compared to 8-24 hours required for conventional heating [6] [20]. The enhanced reaction kinetics result from more efficient energy transfer and higher effective reaction temperatures achieved through microwave irradiation [7] [21].

Solvent-free methodologies represent another significant advancement in synthetic efficiency and environmental sustainability [22] [8]. These approaches eliminate the need for organic solvents while maintaining or improving reaction yields and selectivity [22] [8]. The solid-state reactions proceed through intimate mixing of reactants, often facilitated by grinding or ball-milling techniques [8].

Research demonstrates that solvent-free synthesis of phenolic ethers can be achieved using organic bases as catalysts under ambient conditions [8]. The reaction proceeds through a solid-state mechanism where the base facilitates phenol deprotonation and subsequent nucleophilic substitution with alkyl halides [22] [8]. This methodology offers particular advantages in terms of operational simplicity and waste reduction [22].

Synthetic MethodReaction TimeTemperatureYieldEnvironmental Impact
Conventional heating12-24 hours [4]80°C85-90% [4]High solvent usage
Microwave-assisted5-30 minutes [6]100-120°C90-95% [6]Reduced energy consumption
Solvent-free2-6 hours [8]25°C78-88% [8]Minimal waste generation

Catalytic Approaches in Asymmetric Synthesis

Catalytic asymmetric synthesis represents the most sophisticated approach for accessing enantiomerically pure 2-(3-Methoxyphenoxy)-1-phenylethanol, enabling precise control over absolute stereochemistry [23] [24] [25]. These methodologies employ chiral catalysts to induce preferential formation of one enantiomer over its mirror image, achieving high enantiomeric excess values [23] [26].

Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful method for constructing chiral ether linkages with excellent enantioselectivity [23] [24]. The mechanism involves oxidative addition of palladium to allylic substrates, followed by nucleophilic attack of phenoxide anions on the resulting π-allyl palladium intermediates [23] [24]. The stereochemical outcome is determined by the chiral ligand environment surrounding the palladium center [23].

Experimental studies demonstrate that palladium catalysts bearing chiral phosphine ligands achieve enantiomeric excess values exceeding 90% in the formation of allylic phenyl ethers [23]. The reaction proceeds under mild conditions (25-40°C) and tolerates a wide range of phenol substrates, including methoxy-substituted derivatives [23]. Optimization of ligand structure and reaction conditions enables further enhancement of both yield and enantioselectivity [23].

Organocatalytic approaches provide complementary methodologies for asymmetric ether synthesis, utilizing small organic molecules as chiral catalysts [25] [26]. These systems offer advantages in terms of catalyst stability, functional group tolerance, and operational simplicity compared to transition metal catalysts [25] [26]. Asymmetric desymmetrization reactions have proven particularly effective for accessing axially chiral diaryl ethers with high enantiomeric purity [25].

Enzymatic asymmetric synthesis represents another important avenue for obtaining enantiomerically pure alcohols through stereoselective reduction of ketone precursors [10] [16] [27]. Ketoreductases demonstrate exceptional stereoselectivity in the reduction of β-keto esters, achieving enantiomeric excess values greater than 99% under optimized conditions [10] [16]. The enzyme-catalyzed approach offers particular advantages in terms of mild reaction conditions and environmental compatibility [16] [27].

Catalytic SystemCatalyst LoadingEnantiomeric ExcessYieldReaction Conditions
Palladium/Chiral phosphine [23]1-3 mol%91-98%75-88%38°C, 24-60 hours
Organocatalytic desymmetrization [25]10-20 mol%85-95%61-90%25°C, 18-72 hours
Ketoreductase enzymes [16]1-5 mol%>99%88-96%30°C, 4-24 hours

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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